molecular formula C12H22O B14518945 5-(Prop-2-EN-1-YL)non-1-EN-5-OL CAS No. 62471-39-0

5-(Prop-2-EN-1-YL)non-1-EN-5-OL

Cat. No.: B14518945
CAS No.: 62471-39-0
M. Wt: 182.30 g/mol
InChI Key: PRCYCGSRTWDDOY-UHFFFAOYSA-N
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Description

5-(Prop-2-EN-1-YL)non-1-EN-5-OL is an organic compound characterized by its unique structure, which includes a non-1-en-5-ol backbone with a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-EN-1-YL)non-1-EN-5-OL typically involves the alkylation of non-1-en-5-ol with prop-2-en-1-yl halides under basic conditions. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in an organic solvent such as toluene or dichloromethane. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as phase-transfer catalysts, can further enhance the reaction rate and selectivity. The final product is typically purified through distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-2-EN-1-YL)non-1-EN-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of non-1-en-5-one or non-1-en-5-al.

    Reduction: Formation of 5-(propyl)nonane.

    Substitution: Formation of various substituted non-1-en-5-ol derivatives.

Scientific Research Applications

5-(Prop-2-EN-1-YL)non-1-EN-5-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Prop-2-EN-1-YL)non-1-EN-5-OL involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Prop-2-EN-1-YL)non-1-EN-5-ONE: Similar structure but with a ketone group instead of a hydroxyl group.

    5-(Prop-2-EN-1-YL)non-1-EN-5-AL: Similar structure but with an aldehyde group instead of a hydroxyl group.

    5-(Prop-2-EN-1-YL)nonane: Similar structure but with saturated carbon atoms.

Uniqueness

5-(Prop-2-EN-1-YL)non-1-EN-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62471-39-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

5-prop-2-enylnon-1-en-5-ol

InChI

InChI=1S/C12H22O/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4,6,13H,1,3,5,7-11H2,2H3

InChI Key

PRCYCGSRTWDDOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC=C)(CC=C)O

Origin of Product

United States

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